molecular formula C14H16O3 B12533724 Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate CAS No. 827028-09-1

Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate

Cat. No.: B12533724
CAS No.: 827028-09-1
M. Wt: 232.27 g/mol
InChI Key: BHQGXDRQSXMGJT-UHFFFAOYSA-N
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Description

Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate is an organic compound with a complex structure that includes a propyl group, a methoxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoic acid with propyl bromide to form propyl 4-hydroxybenzoate. This intermediate is then reacted with 3-methoxyprop-1-yne under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methoxyprop-1-yn-1-yl)benzaldehyde
  • (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
  • 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Uniqueness

Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate is unique due to its specific structural features, which confer distinct chemical properties and biological activities. Its ability to inhibit STAT3 activation sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Properties

CAS No.

827028-09-1

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

propyl 4-(3-methoxyprop-1-ynyl)benzoate

InChI

InChI=1S/C14H16O3/c1-3-10-17-14(15)13-8-6-12(7-9-13)5-4-11-16-2/h6-9H,3,10-11H2,1-2H3

InChI Key

BHQGXDRQSXMGJT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)C#CCOC

Origin of Product

United States

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